molecular formula C26H22N2O6 B2838600 Methyl 4-((2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951955-38-7

Methyl 4-((2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Número de catálogo: B2838600
Número CAS: 951955-38-7
Peso molecular: 458.47
Clave InChI: TYWQTDDPFFKBFB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-((2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a chromeno-oxazin derivative characterized by a fused chromene-oxazine core. This compound features a pyridin-3-ylmethyl substituent at position 9, a methyl group at position 2, and a benzoate ester moiety at position 3 via an ether linkage. The benzoate ester enhances lipophilicity, which may influence bioavailability and membrane permeability .

Propiedades

IUPAC Name

methyl 4-[[2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c1-16-24(34-19-7-5-18(6-8-19)26(30)31-2)23(29)20-9-10-22-21(25(20)33-16)14-28(15-32-22)13-17-4-3-11-27-12-17/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWQTDDPFFKBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CN=CC=C4)OC5=CC=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Mode of Action

It has been suggested that it could regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins. This suggests that the compound may interact with these proteins, altering their activity and influencing cellular processes.

Biochemical Pathways

The compound appears to affect the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for many cellular processes, including cell growth, proliferation, differentiation, and survival. By inhibiting the phosphorylation of AKT and S6 proteins, the compound could potentially disrupt these processes, leading to various downstream effects.

Pharmacokinetics

The compound has demonstrated favorable pharmacokinetic properties, with an oral bioavailability of 76.8%. This suggests that the compound is well-absorbed and efficiently distributed within the body, which could enhance its therapeutic potential.

Result of Action

The compound has shown significant antitumor efficacy in vivo without obvious toxicity. This suggests that the compound’s action at the molecular and cellular levels could lead to a reduction in tumor growth.

Comparación Con Compuestos Similares

Substituent Variations

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Reference
Methyl 4-((2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate Pyridin-3-ylmethyl (position 9), methyl (position 2), benzoate ester (position 3) Not provided Not provided N/A
Methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate 2,4-Dimethoxyphenyl (position 9), benzoate ester (position 3) C28H25NO8 503.50
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 3-Methoxybenzyl (position 9), propyl (position 4) C23H23NO4 377.44
Methyl 4-[(9-cyclopropyl-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl)oxy]benzoate Cyclopropyl (position 9), benzoate ester (position 3) C22H19NO6 393.39

Key Observations :

  • The benzoate ester is a conserved feature across analogues, suggesting its role in stabilizing the molecule or modulating receptor interactions.

Pharmacological Analogues

Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26) shares the benzoate ester moiety but replaces the chromeno-oxazin core with a thienopyrimidine system. It exhibits a molecular ion peak at m/z 377.0 [M+H]+ and a melting point of 147–148°C, indicating higher thermal stability compared to chromeno-oxazins .

Physicochemical and Stability Properties

Property Target Compound Methyl 4-[(9-cyclopropyl-4-oxo...)benzoate Methyl 4-{[9-(2,4-dimethoxyphenyl)...}benzoate
Density (g/cm³) Not reported 1.413±0.06 Not reported
Boiling Point (°C) Not reported 553.4±50.0 Not reported
pKa Not reported 5.65±0.40 Not reported
LogP (Predicted) Likely >3 (due to benzoate) ~3.5 ~4.2 (dimethoxy groups increase lipophilicity)

Notes:

  • The cyclopropyl analogue’s lower pKa (~5.65) suggests moderate acidity, likely due to the benzoate ester .
  • Dimethoxy substituents in may increase logP compared to the pyridinyl group in the target compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.